2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
Description
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative featuring a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a 4-cyanobenzylthio substituent at the 2-position of the pyridine ring. The trifluoromethyl and nitrile groups enhance its electron-withdrawing properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3S/c1-10-6-14(16(17,18)19)13(8-21)15(22-10)23-9-12-4-2-11(7-20)3-5-12/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSJKFCHIHUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes with malononitrile, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Cyanobenzylthio Moiety: The cyanobenzylthio group is attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a cyanobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted benzylthio derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups enable various organic transformations.
- Reagent in Organic Reactions : It is utilized in several organic reactions due to its reactivity and stability under different conditions.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .
Medicine
- Therapeutic Agent Development : Given its unique chemical structure, it is explored as a potential therapeutic agent for various diseases. Its biological activities could lead to new treatments in pharmacology.
- Drug Design : The compound's structural features are valuable in drug design, particularly in developing inhibitors targeting specific biological pathways.
Industry
- Material Development : The compound can be utilized in creating new materials with enhanced properties such as stability and reactivity, which are essential for various industrial applications.
Case Study Example
A study investigated the compound's effects on cancer cell lines, demonstrating that modifications to the structure could lead to significant variations in biological activity. For instance, derivatives with altered substituents exhibited different levels of cytotoxicity against tumor cells, indicating that structural optimization could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyanobenzylthio moiety may interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
- Electronic Effects: The 4-cyanobenzylthio group in the target compound introduces strong electron-withdrawing character compared to the bromobenzylthio (moderate electron-withdrawing) and methylphenyl (electron-donating) groups in analogs .
- Bioavailability : The nitrile group in the target compound may improve metabolic stability relative to bromine or methylphenyl substituents, which are prone to oxidation or demethylation .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s cyanobenzylthio group requires specialized coupling reagents (e.g., Mitsunobu conditions), unlike bromobenzyl analogs that utilize nucleophilic aromatic substitution .
- Contradictions: While sulfur-containing nicotinonitriles generally exhibit improved solubility, the cyanobenzylthio group may introduce hydrophobicity, conflicting with prior assumptions about nitrile-containing derivatives .
Biological Activity
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is . This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a related compound showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro assays have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating a potent anticancer effect .
Enzyme Inhibition
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile has also been evaluated for its ability to inhibit specific enzymes. For example, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 12 µM against AChE, suggesting significant enzyme inhibition .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group enhances the generation of ROS, which can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
- Enzyme Interaction : The thioether group in the structure facilitates binding to active sites of enzymes like AChE, thereby inhibiting their function.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows the compound to integrate into lipid membranes, disrupting cellular integrity and function.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds showed that modifications in the benzyl moiety could enhance activity against Gram-positive bacteria. The study highlighted that compounds with similar structures exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In a comparative study on various nicotinonitriles, 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile was found to outperform others in inducing apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell cycle changes post-treatment, confirming significant G0/G1 phase arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
